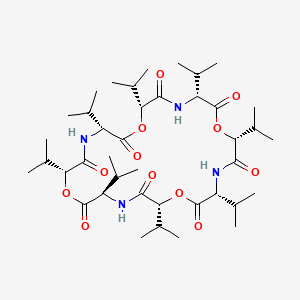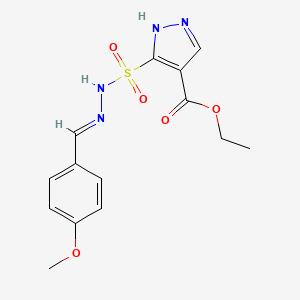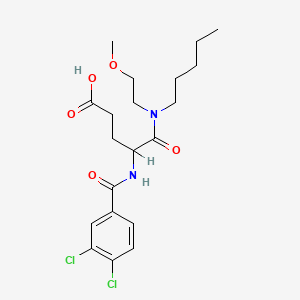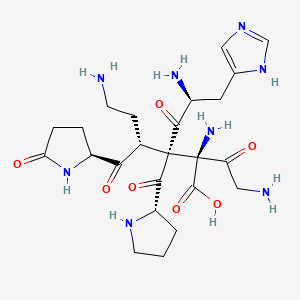
Pyroglutamyl-histidyl-prolyl-glycyl-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La hormona liberadora de tirotropina, también conocida como pro-tiroliberina, es una hormona tripéptida que participa principalmente en la regulación de la función pituitaria. Desempeña un papel crucial en el mantenimiento de la homeostasis de las hormonas tiroideas al regular la secreción de la hormona estimulante de la tiroides. La hormona liberadora de tirotropina también participa en diversas funciones fisiológicas, incluida la homeostasis energética, la termogénesis, el comportamiento alimentario y la ingesta de agua .
Métodos De Preparación
La hormona liberadora de tirotropina se sintetiza como una proteína precursora que se somete a un extenso procesamiento postraduccional. La proteína precursora contiene múltiples copias de la secuencia de la hormona liberadora de tirotropina, que están flanqueadas por pares de residuos básicos. El procesamiento implica la escisión en estos residuos básicos para liberar el péptido maduro de la hormona liberadora de tirotropina . Los métodos de producción industrial suelen implicar tecnología de ADN recombinante para expresar la proteína precursora en células huésped adecuadas, seguidos de purificación y procesamiento para obtener la hormona madura .
Análisis De Reacciones Químicas
La hormona liberadora de tirotropina se somete a diversas reacciones bioquímicas, que implican principalmente su interacción con receptores y enzimas. Puede estar sujeta a degradación enzimática por proteasas, que escinden los enlaces peptídicos dentro de la hormona. Además, puede sufrir modificaciones como fosforilación y glicosilación, que pueden afectar su estabilidad y actividad . Los reactivos comunes utilizados en estas reacciones incluyen proteasas y quinasas específicas, y los principales productos formados son los fragmentos peptídicos escindidos y las moléculas hormonales modificadas .
Aplicaciones en investigación científica
La hormona liberadora de tirotropina tiene aplicaciones significativas en la investigación científica, particularmente en los campos de la endocrinología, la neurobiología y la farmacología. Se utiliza para estudiar la regulación del eje hipotalámico-hipofisario-tiroideo y su papel en diversos procesos fisiológicos. En medicina, la hormona liberadora de tirotropina y sus análogos se investigan por sus posibles efectos terapéuticos en afecciones como la depresión, las enfermedades neurodegenerativas y los trastornos metabólicos . La capacidad de la hormona para modular la liberación de neurotransmisores y factores neurotróficos la convierte en una herramienta valiosa en la investigación en neurociencia .
Aplicaciones Científicas De Investigación
Pro-thyrotropin-releasing hormone has significant applications in scientific research, particularly in the fields of endocrinology, neurobiology, and pharmacology. It is used to study the regulation of the hypothalamic-pituitary-thyroid axis and its role in various physiological processes. In medicine, pro-thyrotropin-releasing hormone and its analogs are investigated for their potential therapeutic effects in conditions such as depression, neurodegenerative diseases, and metabolic disorders . The hormone’s ability to modulate neurotransmitter release and neurotrophic factors makes it a valuable tool in neuroscience research .
Mecanismo De Acción
La hormona liberadora de tirotropina ejerce sus efectos al unirse a receptores específicos en la superficie de las células diana. Estos receptores son receptores acoplados a proteínas G que activan vías de señalización intracelulares al unirse la hormona. Los objetivos moleculares primarios de la hormona liberadora de tirotropina son las células secretoras de la hormona estimulante de la tiroides en la glándula pituitaria anterior. La hormona estimula la síntesis y liberación de la hormona estimulante de la tiroides, que a su vez regula la producción y liberación de la hormona tiroidea de la glándula tiroides . Además, la hormona liberadora de tirotropina puede modular la liberación de otras hormonas y neurotransmisores, lo que contribuye a sus diversos efectos fisiológicos .
Comparación Con Compuestos Similares
La hormona liberadora de tirotropina es única entre las hormonas liberadoras hipotalámicas debido a su estructura tripéptida y su papel específico en la regulación de la función tiroidea. Compuestos similares incluyen otras hormonas liberadoras hipotalámicas como la hormona liberadora de gonadotropina y la hormona liberadora de corticotropina. Estas hormonas comparten la característica común de regular la secreción de hormonas pituitarias, pero difieren en sus hormonas diana y efectos fisiológicos. Por ejemplo, la hormona liberadora de gonadotropina regula la liberación de la hormona luteinizante y la hormona foliculoestimulante, mientras que la hormona liberadora de corticotropina regula la liberación de la hormona adrenocorticotrópica .
Propiedades
Número CAS |
98616-54-7 |
|---|---|
Fórmula molecular |
C24H36N8O7 |
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
(2S,3S,5S)-2,5-diamino-2-(2-aminoacetyl)-3-[(2R)-4-amino-1-oxo-1-[(2S)-5-oxopyrrolidin-2-yl]butan-2-yl]-6-(1H-imidazol-5-yl)-4-oxo-3-[(2S)-pyrrolidine-2-carbonyl]hexanoic acid |
InChI |
InChI=1S/C24H36N8O7/c25-6-5-13(19(35)15-3-4-18(34)32-15)23(21(37)16-2-1-7-30-16,24(28,22(38)39)17(33)9-26)20(36)14(27)8-12-10-29-11-31-12/h10-11,13-16,30H,1-9,25-28H2,(H,29,31)(H,32,34)(H,38,39)/t13-,14-,15-,16-,23-,24-/m0/s1 |
Clave InChI |
QTDGQKIQGPGWNF-LNJVUBSCSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=O)[C@]([C@@H](CCN)C(=O)[C@@H]2CCC(=O)N2)(C(=O)[C@H](CC3=CN=CN3)N)[C@](C(=O)CN)(C(=O)O)N |
SMILES canónico |
C1CC(NC1)C(=O)C(C(CCN)C(=O)C2CCC(=O)N2)(C(=O)C(CC3=CN=CN3)N)C(C(=O)CN)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


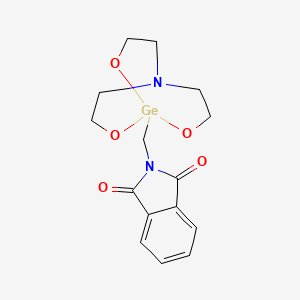

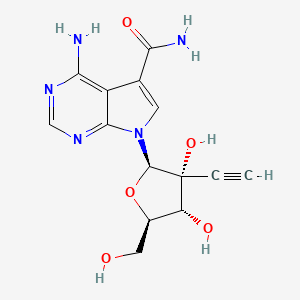
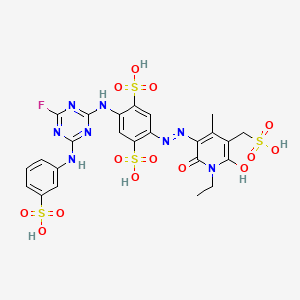
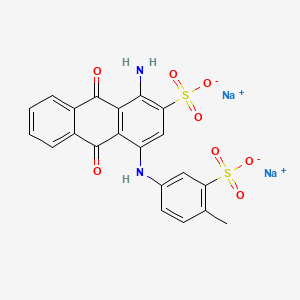
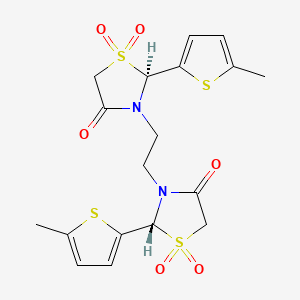
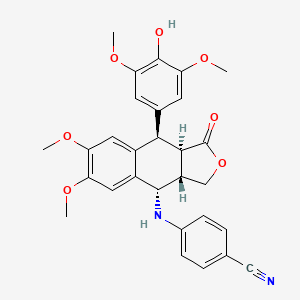
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

